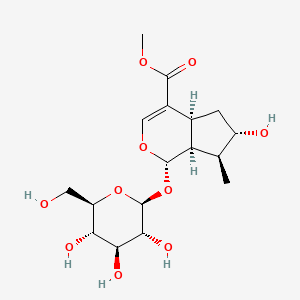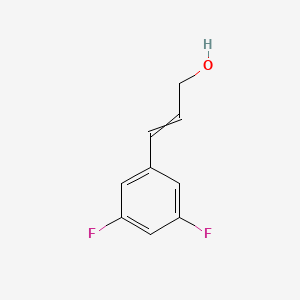
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of radical initiators and appropriate solvents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of bromine, difluoromethyl, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired effects in various applications.
Comparación Con Compuestos Similares
4-Bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
4-Bromo-1-(trifluoromethyl)benzene: Lacks the difluoromethyl and trifluoromethoxy groups, resulting in different chemical properties and reactivity.
4-Bromo-2-(trifluoromethoxy)benzene: Lacks the difluoromethyl group, leading to variations in its applications and reactivity.
1-Bromo-4-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of difluoromethyl and trifluoromethoxy groups, resulting in different chemical behavior.
Propiedades
Fórmula molecular |
C8H4BrF5O |
|---|---|
Peso molecular |
291.01 g/mol |
Nombre IUPAC |
4-bromo-1-(difluoromethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-2-5(7(10)11)6(3-4)15-8(12,13)14/h1-3,7H |
Clave InChI |
KBHILJZUGRPMDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


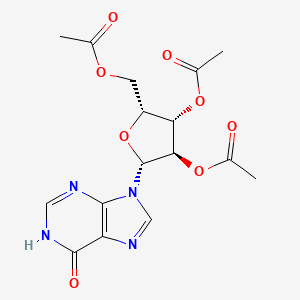

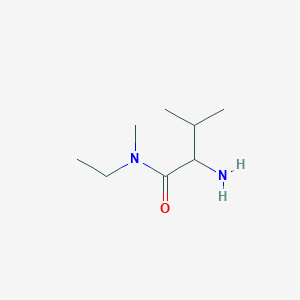
![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)
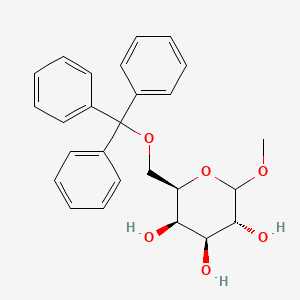
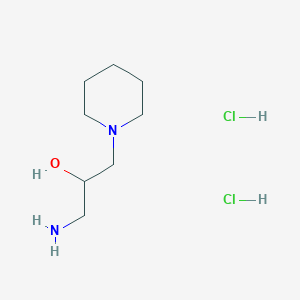


![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
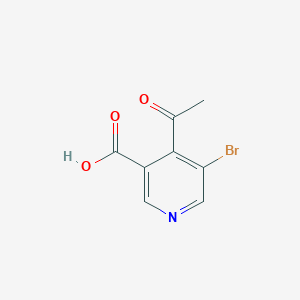
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)
